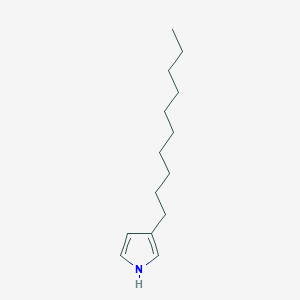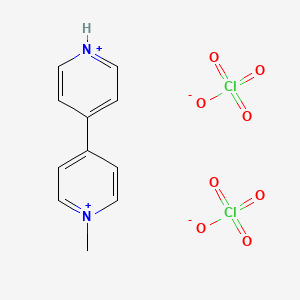
1-Methyl-4,4'-bipyridin-1-ium diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound known for its unique electrochemical properties. It belongs to the family of bipyridinium compounds, which are often referred to as viologens. These compounds are widely studied due to their redox-active nature, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
One common synthetic route includes the use of 1-chloro-2,4-dinitrobenzene in ethanol, where the reaction mixture is heated to reflux and stirred for several days . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, primarily driven by its redox-active nature. Some of the key reactions include:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Cyclocondensation: This reaction involves the formation of conjugated oligomers through the interaction with aromatic diamines.
Common reagents used in these reactions include electron-rich aromatic diamines, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,4’-bipyridin-1-ium diperchlorate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-4,4’-bipyridin-1-ium diperchlorate is primarily based on its redox activity. The compound can accept and donate electrons, which leads to changes in its electronic structure and optical properties. These redox processes are facilitated by the bipyridinium core, which acts as the primary molecular target. The pathways involved include electron transfer reactions that result in the formation of radical cations and dications .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific methylation and perchlorate anion composition. Similar compounds include:
Ethyl viologen diperchlorate: This compound has ethyl groups instead of methyl groups, leading to different electrochemical properties.
1,1’-Dioctadecyl-4,4’-bipyridinium diperchlorate: This compound features long alkyl chains, which affect its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
124948-26-1 |
|---|---|
Molekularformel |
C11H12Cl2N2O8 |
Molekulargewicht |
371.12 g/mol |
IUPAC-Name |
1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C11H11N2.2ClHO4/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;2*2-1(3,4)5/h2-9H,1H3;2*(H,2,3,4,5)/q+1;;/p-1 |
InChI-Schlüssel |
UWEVUOTYKLIGDB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)
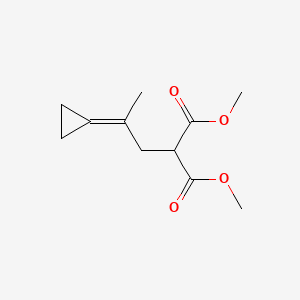
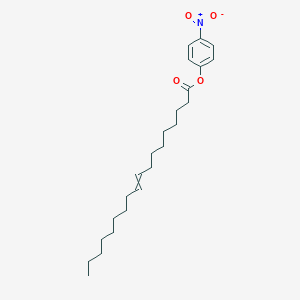
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
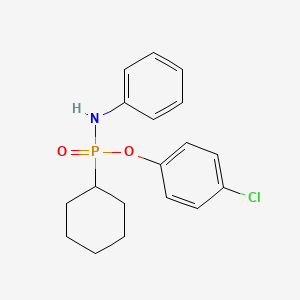
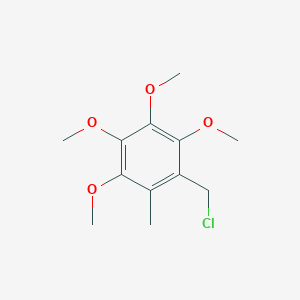
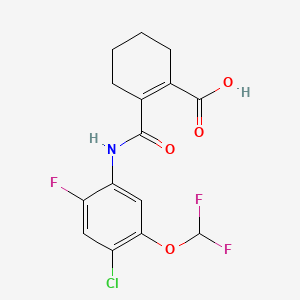
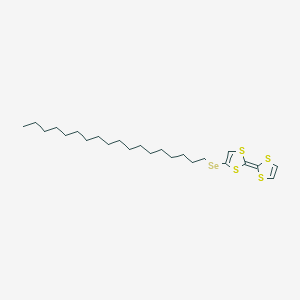
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)

